![molecular formula C19H10N2O6 B2586515 4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid CAS No. 202341-40-0](/img/structure/B2586515.png)
4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid
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Description
“4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid” is a chemical compound with the molecular formula C19H10N2O6 . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of “4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid” can be analyzed based on its molecular formula C19H10N2O6 . The compound contains 19 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .Scientific Research Applications
1. Fluorescence Imaging of Hypoxia in Cancer Cells This compound can be used as a fluorescent probe for imaging hypoxia in cancer cells . The probe is based on a nitronaphthalimide skeleton that responds to nitroreductase (NTR), an enzyme overexpressed in hypoxic tumors . The probe can demonstrate significant changes in fluorescence color and intensity at low concentrations within a short incubation period in hypoxic conditions .
Diagnostic Applications
The compound’s ability to respond to NTR overexpression in hypoxic tumors can be used for diagnostic applications . The docking studies revealed favorable interactions of the compound with the binding pocket of NTR-Escherichia coli .
Drug Delivery Applications
The bioreductive enzymes typically upregulated in hypoxic tumor cells can be targeted for developing drug delivery applications . The compound’s reducible capacity under hypoxic conditions, as evidenced from cyclic voltammetry investigations, makes it a potential candidate for such applications .
Synthesis of New Derivatives
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
properties
IUPAC Name |
4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O6/c22-17-13-3-1-2-12-15(21(26)27)9-8-14(16(12)13)18(23)20(17)11-6-4-10(5-7-11)19(24)25/h1-9H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZZWONCAWOIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid |
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